![molecular formula C24H18Cl2O5 B11152161 (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11152161.png)
(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorobenzyl and dimethoxybenzylidene groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Dimethoxybenzylidene Group: The dimethoxybenzylidene group can be formed through condensation reactions involving 2,3-dimethoxybenzaldehyde and an appropriate ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the benzofuran core to dihydrobenzofuran derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and benzofuran positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Case Study 1: Anticancer Activity
In a study investigating various benzofuran derivatives, (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value lower than that of established chemotherapeutics like doxorubicin. The study highlighted the importance of specific substituents on the benzofuran core for enhancing cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This study suggested that this compound could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes findings related to different compound variants:
Compound Variant | Substituents | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Methoxy group | 15 | Cytotoxic |
Compound B | Hydroxy group | 20 | Anti-inflammatory |
Compound C | Piperidine moiety | 10 | Antioxidant |
Mechanism of Action
The mechanism by which “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores, such as 2-benzylbenzofuran.
Dichlorobenzyl Compounds: Compounds containing the 2,6-dichlorobenzyl group, such as 2,6-dichlorobenzyl alcohol.
Dimethoxybenzylidene Compounds: Compounds with the dimethoxybenzylidene group, such as 2,3-dimethoxybenzylideneacetone.
Uniqueness
The uniqueness of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a benzofuran core , which is known for its diverse pharmacological activities. The presence of dichlorobenzyl and dimethoxybenzylidene groups enhances its lipophilicity and may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has shown:
- Inhibition of Cancer Cell Proliferation : Studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
- Cell Cycle Arrest : Research indicated that the compound causes cell cycle arrest at the G1 phase, leading to reduced cell division in cancer cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activities:
- Free Radical Scavenging : In vitro assays revealed that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. The compound exhibits anti-inflammatory properties by:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects:
- Protection Against Neurotoxicity : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : It is believed to interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Antioxidant Enzyme Activation : The compound may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.
Table 1: Summary of Biological Activities
Research Highlights
- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Antioxidant Assessment : An investigation into its antioxidant properties revealed that it significantly reduces oxidative stress markers in vitro .
- Neuroprotective Research : A recent study demonstrated its neuroprotective effects against oxidative stress-induced neuronal death, suggesting potential therapeutic applications for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Condensation of 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzyl chloride under anhydrous K₂CO₃ in DMF (25°C, 8 hours) to introduce the dichlorobenzyloxy group .
-
Step 2 : Aldol-like condensation with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOMe) to form the benzylidene moiety. Monitor Z/E isomerism via NMR .
-
Key Variables : Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction time. Yield optimization requires column chromatography (1:100 CH₂Cl₂:MeOH) .
Data Table 1 : Synthesis Optimization
Condition Yield (%) Purity (HPLC) Isomeric Ratio (Z:E) DMF, K₂CO₃, 8h 58 >95% 98:2 THF, NaH, 12h 42 90% 95:5
Q. How can the stereochemical integrity of the Z-configuration be confirmed post-synthesis?
- Analytical Methods :
- 1H NMR : Compare olefinic proton coupling constants (J ≈ 12–14 Hz for Z-isomer due to trans-diaxial geometry) .
- NOESY : Detect spatial proximity between the benzylidene aromatic protons and the benzofuran core .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., bond angles and torsion) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for dichlorobenzyloxy (δ 4.64 ppm, s), benzylidene (δ 7.29–7.58 ppm), and carbonyl (δ 176–197 ppm) groups .
- HRMS : Validate molecular ion [M+H]+ (e.g., m/z 463.0 for C₂₃H₁₇Cl₂O₅) .
- IR : Confirm lactone carbonyl stretch (~1760 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, OCH₃) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insights :
- Electron-Withdrawing Cl : Enhances electrophilicity of the benzylidene carbon, favoring nucleophilic attack (e.g., Michael addition).
- Electron-Donating OCH₃ : Stabilizes the benzofuran core via resonance, reducing ring-opening reactions .
- Experimental Design :
- Compare reaction rates with analogs (e.g., 2,3-dichloro vs. 2,3-dimethoxy substituents) under identical conditions.
- Use DFT calculations (e.g., Fukui indices) to predict reactive sites .
Q. What strategies mitigate contradictions in biological activity data across similar benzofuran derivatives?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays.
- Approach :
Standardize assay protocols (e.g., ATP concentration, incubation time).
Validate purity (>95%) via HPLC and rule out Z/E isomer interference .
Perform molecular docking to correlate activity with binding mode (e.g., hinge region vs. allosteric sites) .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ≈ 3.5), CYP450 inhibition, and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at benzylidene or O-demethylation) via GLORYx .
Properties
Molecular Formula |
C24H18Cl2O5 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2,3-dimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18Cl2O5/c1-28-20-8-3-5-14(24(20)29-2)11-22-23(27)16-10-9-15(12-21(16)31-22)30-13-17-18(25)6-4-7-19(17)26/h3-12H,13H2,1-2H3/b22-11- |
InChI Key |
OCPVIFYTZWRGCE-JJFYIABZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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